Alstophyllan

Description

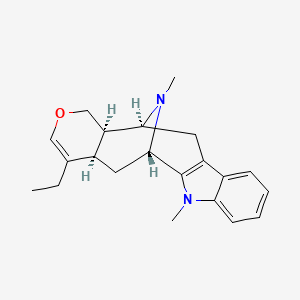

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H26N2O |

|---|---|

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

(1S,12S,13R,18R)-17-ethyl-3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaene |

InChI |

InChI=1S/C21H26N2O/c1-4-13-11-24-12-17-15(13)9-20-21-16(10-19(17)22(20)2)14-7-5-6-8-18(14)23(21)3/h5-8,11,15,17,19-20H,4,9-10,12H2,1-3H3/t15-,17+,19-,20-/m0/s1 |

Clé InChI |

LSTHOTMJAIHSME-RKOGWWSCSA-N |

SMILES isomérique |

CCC1=COC[C@@H]2[C@H]1C[C@H]3C4=C(C[C@@H]2N3C)C5=CC=CC=C5N4C |

SMILES canonique |

CCC1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C |

Origine du produit |

United States |

Occurrence and Advanced Isolation Methodologies

Botanical Sources and Distribution within Apocynaceae

The primary botanical sources of alstophyllan and related alkaloids are found within the Apocynaceae family, commonly known as the dogbane family. frontiersin.orgnih.gov This family is renowned for being rich in a wide variety of alkaloids and cardiac glycosides. wikipedia.org Apocynaceae consists of trees, shrubs, and herbs, predominantly distributed in tropical and subtropical regions of Europe, Asia, Africa, Australia, and the Americas. wikipedia.org

This compound-type alkaloids are biosynthesized in plants of this family. The pathway involves the transformation of polyneuridine (B1254981) aldehyde, which itself is an intermediate derived from the central precursor strictosidine (B192452). nih.gov This biosynthetic route highlights the compound's origin within the complex metabolic network of monoterpenoid indole (B1671886) alkaloids (MIAs) that characterizes many Apocynaceae species. nih.gov Genera such as Alstonia are well-documented for producing a vast array of indole alkaloids and are likely sources of this compound. stuartxchange.org

Table 1: Botanical Context of this compound

| Classification Level | Name |

|---|---|

| Family | Apocynaceae (Dogbane Family) |

| Key Genus | Alstonia |

| Alkaloid Class | Monoterpenoid Indole Alkaloid (MIA) |

| Subclass | Macroline Alkaloid naturalproducts.net |

| Biosynthetic Precursor | Polyneuridine Aldehyde nih.gov |

Contemporary Extraction Techniques for Complex Alkaloid Mixtures

The isolation of this compound from its botanical matrix begins with extraction, a critical step for separating it from the numerous other compounds present in the plant material. Given the complexity of alkaloid mixtures in Apocynaceae, modern extraction techniques are employed to maximize yield and purity.

Contemporary methods often favor techniques that are more efficient and use less solvent than traditional methods. These include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture and release the target alkaloids more efficiently.

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, enhancing the extraction process. mdpi.comresearchgate.net

Soxhlet Extraction: A more conventional but still widely used method where the plant material is continuously washed with a distilled solvent, allowing for a thorough extraction of compounds. mdpi.comresearchgate.net

Maceration: This involves soaking the plant material in a solvent for a period, a simple but often less efficient method. mdpi.comresearchgate.net

The choice of solvent is crucial and is typically based on the polarity of the target alkaloid. For alkaloids like this compound, various organic solvents or aqueous solutions with adjusted pH are used to facilitate extraction. mdpi.com

Advanced Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of alkaloids and other phytochemicals. Advanced chromatographic techniques are indispensable for the isolation and purification of this compound. egyankosh.ac.in Chromatography works by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. openaccessjournals.comwikipedia.org It operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.orgadvancechemjournal.com Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.org

For the separation of this compound, Reverse-Phase HPLC (RP-HPLC) is a common application. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. advancechemjournal.comamericanpeptidesociety.org The separation is based on the hydrophobicity of the molecules. americanpeptidesociety.org

Table 2: HPLC Separation Principles for this compound

| Parameter | Description |

|---|---|

| Principle | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. wikipedia.org |

| Stationary Phase | Typically silica (B1680970) particles (often chemically modified, e.g., with C18 chains for reverse-phase). wikipedia.orgamericanpeptidesociety.org |

| Mobile Phase | A liquid solvent or a mixture of solvents that carries the sample through the column. shimadzu.com |

| Detection | UV-Vis detectors are common for alkaloids due to their chromophoric nature. Mass spectrometry (LC-MS) provides structural information. numberanalytics.com |

| Application | Used for both analytical (quantification, purity assessment) and preparative (isolation) purposes. openaccessjournals.com |

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for compounds that can be vaporized without decomposing. wikipedia.org In GC, the mobile phase is an inert gas (the carrier gas), such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, located inside a column. wikipedia.orglibretexts.org

The application of GC for a complex alkaloid like this compound may require derivatization to increase its volatility and thermal stability. The separated compounds are detected as they exit the column. When coupled with a mass spectrometer (GC-MS), this technique becomes a formidable tool for identifying unknown compounds by providing both retention time and a mass spectrum. numberanalytics.comlibretexts.org

Table 3: GC Methodologies for Alkaloid Analysis

| Component | Function / Description |

|---|---|

| Injector | Vaporizes the sample into a gas before it enters the column. phenomenex.comorganomation.com |

| Carrier Gas | An inert gas (e.g., Helium, Hydrogen, Nitrogen) that transports the sample through the column. phenomenex.com |

| Column | A long, thin tube containing the stationary phase where separation occurs based on volatility and interaction with the phase. organomation.com |

| Detector | Identifies and quantifies the compounds as they elute. Common detectors include Flame Ionization Detector (FID) and Mass Spectrometer (MS). organomation.com |

| Requirement | Analytes must be volatile and thermally stable. wikipedia.org |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that is exceptionally well-suited for the preparative-scale isolation of natural products from complex mixtures. aocs.orgmdpi.com Unlike HPLC, CCC uses no solid support matrix for the stationary phase, which eliminates complications such as irreversible adsorption of the sample to the column. mdpi.comufrj.br

The technique relies on partitioning the components of a mixture between two immiscible liquid phases (a mobile phase and a liquid stationary phase) within a coil. aocs.org Centrifugal force is used to retain the stationary phase in the column while the mobile phase is pumped through. ufrj.br CCC is valued for its high sample capacity, low solvent consumption, and high recovery of compounds, making it an ideal strategy for obtaining large quantities of pure this compound for further research. aocs.orgchromatographyonline.com

Structural Elucidation Methodologies of Alstophyllan and Its Analogues

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the connectivity and spatial arrangement of atoms within a molecule. core.ac.uk By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information crucial for assembling the molecular puzzle of Alstophyllan.

Laying the Foundation with One-Dimensional (1D) NMR

The initial steps in the structural elucidation of this compound heavily rely on one-dimensional (1D) NMR techniques, primarily ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. testbook.com

The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton signal indicates its electronic surroundings, with electronegative atoms or functional groups causing a downfield shift to higher ppm values. libretexts.org For instance, protons adjacent to oxygen or nitrogen atoms in the this compound scaffold would resonate at a higher chemical shift compared to those on a simple alkyl chain. pressbooks.pub The integration of the peaks reveals the relative number of protons responsible for each signal, while the splitting pattern (multiplicity) arises from spin-spin coupling between neighboring protons, offering valuable clues about their connectivity. pressbooks.pub

The ¹³C NMR spectrum , while generally less sensitive, is equally vital. It provides a count of the number of unique carbon atoms in the molecule. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the nature of the carbon atom (e.g., sp³, sp², sp hybridization) and its attached functional groups. rsc.orgnih.gov Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the piecing together of the carbon skeleton. nanalysis.com

Table 1: Illustrative ¹H and ¹³C NMR Data for an this compound Analogue

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 135.2 | - |

| 3 | 110.5 | - |

| 5 | 52.8 | 3.85 (m) |

| 6 | 21.7 | 2.10 (m), 1.95 (m) |

| 7 | 105.4 | - |

| 8 | 128.9 | 7.50 (d, 7.5) |

| 9 | 120.1 | 7.10 (t, 7.5) |

| 10 | 122.5 | 7.25 (t, 7.5) |

| 11 | 118.7 | 7.05 (d, 7.5) |

| 12 | 142.3 | - |

| 13 | 45.1 | 3.20 (dd, 14.0, 4.5) |

| 14 | 35.6 | 2.80 (m) |

| 15 | 30.2 | 1.80 (m) |

| 16 | 55.9 | 4.10 (d, 6.0) |

| 17 | 68.4 | 4.90 (q, 6.5) |

| 18 | 18.2 | 1.65 (d, 6.5) |

| 19 | 12.5 | 0.95 (t, 7.0) |

| 20 | 130.8 | 5.40 (m) |

| 21 | 115.6 | 5.25 (m) |

| N-Me | 42.1 | 2.55 (s) |

Note: This is a representative table based on typical chemical shifts for indole (B1671886) alkaloids and does not correspond to a specific, published this compound spectrum.

Building the Framework with Two-Dimensional (2D) NMR

While 1D NMR provides the fundamental pieces, two-dimensional (2D) NMR experiments are essential for connecting them. researchgate.net These powerful techniques correlate signals based on different types of interactions, allowing for the unambiguous assembly of the molecular structure. core.ac.uknih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduua.es Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecule, enabling the tracing of spin systems and the assembly of molecular fragments. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which rely on through-bond couplings, NOESY identifies protons that are close to each other in space, typically within 5 Å. princeton.eduyoutube.com This through-space correlation is invaluable for determining the stereochemistry and conformation of the this compound molecule. ua.esyoutube.com For example, NOESY can reveal the relative orientation of substituents on a ring system.

Confirming the Formula with Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. cornell.edu

Achieving Precision with High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion with extremely high accuracy, typically to four or five decimal places. uni-rostock.delabmanager.com This precision allows for the unambiguous determination of the molecular formula of this compound. univie.ac.at While multiple combinations of atoms can result in the same nominal mass, their exact masses will differ due to the mass defect of the individual isotopes. uni-rostock.de HRMS can distinguish between these minute differences, confirming the elemental composition of the molecule.

Deconstructing the Molecule with Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor ion) are selected and then fragmented by collision with an inert gas. nationalmaglab.orgwikipedia.org The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. nationalmaglab.orgunits.it The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification. nih.gov By analyzing the masses of the fragments, chemists can deduce the structure of different parts of the molecule and how they are connected, providing confirmatory evidence for the structure elucidated by NMR.

Table 2: Hypothetical HRMS and MS/MS Fragmentation Data for this compound

| Ion Type | m/z (calculated) | m/z (observed) | Fragment Structure/Loss |

| [M+H]⁺ | 327.2072 | 327.2075 | Intact Molecule |

| Fragment 1 | 298.1756 | 298.1759 | Loss of C₂H₅ (ethyl group) |

| Fragment 2 | 269.1545 | 269.1548 | Loss of C₃H₇N (side chain) |

| Fragment 3 | 184.0970 | 184.0973 | Indole-containing fragment |

Note: This table is illustrative and presents plausible fragmentation data for an this compound-type structure.

Complementary Spectroscopic Techniques

While NMR and MS are the primary tools, other spectroscopic techniques provide additional, complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijrpr.comuniba.sk For this compound, IR spectroscopy can confirm the presence of N-H bonds in the indole ring, C=C bonds in the aromatic system, and C-O bonds. drawellanalytical.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. slideshare.net The UV spectrum of this compound is characteristic of its indole chromophore, with specific absorption maxima that can be compared to known compounds. epdf.pub

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, which are non-superimposable on their mirror images, circular dichroism spectroscopy can be used to investigate their stereochemistry. 1303.rudokumen.pubmdpi.com CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of the chiral centers. mdpi.comresearchgate.net

By combining the detailed connectivity and stereochemical information from NMR with the precise molecular formula from HRMS and the functional group and electronic data from other spectroscopic techniques, a complete and unambiguous structural elucidation of this compound and its analogues can be achieved.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present within a molecule by measuring the absorption of infrared radiation. specac.comresearchgate.net Different bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. specac.comvscht.cz

In the study of indole alkaloids like this compound, IR spectroscopy has been instrumental. For instance, the IR spectrum of Alstophylline, a closely related alkaloid, was crucial in its initial characterization. chula.ac.th The presence of specific absorption bands helps in identifying key structural features. For example, the IR spectrum of (+)-alstofoline, an analogue, showed a characteristic absorption at 1713 cm⁻¹, which is consistent with the literature value of 1706 cm⁻¹ for a carbonyl group. nih.gov Similarly, (+)-isoalstonisine, another related oxindole (B195798) alkaloid, exhibits a carbonyl absorption at 1701 cm⁻¹, closely matching the reported value of 1704 cm⁻¹. nih.gov

The analysis of Alstonerine (B1248418), an indole alkaloid structurally similar to Alstophylline, revealed IR peaks at 1660 and 1621 cm⁻¹. rsc.org These absorptions are indicative of an oxo-enol ether functional group. rsc.org Furthermore, in the broader context of related alkaloids, IR spectroscopy has been used to identify N-H (3590 cm⁻¹), O-H (3370 cm⁻¹), and carbomethoxyl (1722, 1235 cm⁻¹) groups in compounds like (+)-quebrachidine. mdpi.com

A general approach to interpreting IR spectra involves examining specific regions for characteristic absorptions. libretexts.org Carbonyl (C=O) groups typically show a sharp, strong peak between 1670 and 1780 cm⁻¹. libretexts.org Alcohol (O-H) groups are identified by a strong, broad peak in the 3200–3550 cm⁻¹ region. specac.com The region above 3000 cm⁻¹ is often informative for distinguishing between aromatic and aliphatic C-H stretching vibrations. s-a-s.org

Table 1: Characteristic IR Absorptions for Functional Groups in this compound Analogues

| Functional Group | Compound | IR Absorption (cm⁻¹) | Reference |

| Carbonyl (C=O) | (+)-Alstofoline | 1713 | nih.gov |

| Carbonyl (C=O) | (+)-Isoalstonisine | 1701 | nih.gov |

| Oxo-enol ether | Alstonerine | 1660, 1621 | rsc.org |

| Carbomethoxyl (C=O) | (+)-Quebrachidine | 1722 | mdpi.com |

| Hydroxyl (O-H) | (+)-Quebrachidine | 3370 | mdpi.com |

| Amine (N-H) | (+)-Quebrachidine | 3590 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems, known as chromophores. bspublications.netwikipedia.orgtechnologynetworks.com Molecules with extensive conjugation absorb at longer wavelengths. msu.edu This technique is widely used for both qualitative and quantitative analysis of compounds. sci-hub.se

The UV spectrum of Alstophylline and its analogues is characteristic of the indole alkaloid structure. The analysis of Alstonerine, for example, shows absorption maxima (λmax) at 231, 261, 284, and 293 nm. rsc.org This complex spectrum is interpreted as a summation of the absorptions from an oxo-enol ether chromophore and an indole nucleus. rsc.org The structure and electronic transitions of chromophores like C=C and C=O are key to understanding a molecule's UV-Vis spectrum. bspublications.net

The structural elucidation of various related alkaloids, including affinisine oxindole, isoalstonisine, and alstofoline, has relied on UV/Vis spectroscopy in conjunction with other methods. nih.gov The position of the absorption maxima can be influenced by the solvent and the presence of other functional groups called auxochromes.

In a broader sense, UV-Vis spectroscopy is a cornerstone in the study of organic compounds, especially those containing aromatic rings and other conjugated systems. msu.edu For instance, the aromatic amino acids in proteins give rise to characteristic UV absorptions that can be used to study protein conformation. libretexts.org

Table 2: UV-Vis Absorption Maxima for this compound and its Analogues

| Compound | Solvent | λmax (nm) | Reference |

| Alstonerine | Ethanol | 231, 261, 284, 293 | rsc.org |

| Theophylline | 0.1 N NaOH | 274.8 | ijcpa.in |

| Terbutaline sulphate | 0.1 N NaOH | 295.6 | ijcpa.in |

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Chiroptical methods are essential for determining the absolute three-dimensional arrangement (absolute configuration) of chiral molecules. frontiersin.orgnih.gov These techniques rely on the differential interaction of chiral molecules with circularly polarized light. frontiersin.org Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the difference in absorption between left and right circularly polarized light in the UV-Vis region. encyclopedia.pub

The ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pubgaussian.comarxiv.org Enantiomers, which are non-superimposable mirror images, will exhibit ECD spectra that are mirror images of each other. spectroscopyasia.comchiralabsxl.com This property makes ECD a definitive tool for assigning the absolute stereochemistry of a chiral compound. chiralabsxl.com

The determination of the absolute configuration of complex natural products, including alkaloids, often involves comparing experimentally measured ECD spectra with spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov A close match between the experimental and calculated spectra for a particular stereoisomer provides strong evidence for its absolute configuration. nih.gov This approach has been successfully applied to a wide range of natural products, including flavonoids, terpenoids, and alkaloids. nih.gov

For molecules with multiple chromophores, the exciton (B1674681) chirality method, a specific application of ECD, can be used. encyclopedia.pub This method analyzes the coupling between the electronic transitions of the chromophores to determine their spatial relationship and thus the absolute configuration. encyclopedia.pub In the context of this compound and its analogues, similarities in optical rotations and mass spectra between alstonerine and alstophylline suggest they may share the same stereochemistry. rsc.org The absolute configuration of related alkaloids like (+)-isoalstonisine (7R) and (-)-alstonoxine A (7S) has been established using a combination of spectroscopic techniques including optical rotation measurements. nih.gov

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of circularly polarized light in the infrared region. jascoinc.com VCD provides information about the stereochemistry of molecules without the need for a chromophore, as it probes the vibrational transitions within the molecule. spectroscopyasia.com

Biosynthetic Pathways and Enzymological Investigations of Alstophyllan

Precursor Compounds in Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

The journey to alstophyllan begins with the convergence of two primary metabolic pathways: the shikimate pathway and the methyl-d-erythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.net The shikimate pathway provides the indole component, tryptamine (B22526), which is derived from the amino acid tryptophan through the action of tryptophan decarboxylase (TDC). researchgate.netwikipedia.org

Concurrently, the plastidial MEP pathway produces the monoterpenoid component, secologanin (B1681713). researchgate.netuniversiteitleiden.nl This process starts with geranyl pyrophosphate (GPP), which is hydrolyzed to geraniol (B1671447) by geraniol synthase (GES). mdpi.com A series of subsequent enzymatic conversions, including hydroxylations and cyclizations catalyzed by enzymes like geraniol 8-hydroxylase (G8H), ultimately yield secologanin. mdpi.com

The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine (B192452) synthase (STR), a vacuolar enzyme. biorxiv.orgresearchgate.net This Pictet-Spengler reaction stereospecifically forms 3-α(S)-strictosidine, the universal precursor for virtually all MIAs. biorxiv.orgresearchgate.netnih.gov The formation of strictosidine marks the committed step in MIA biosynthesis, from which numerous divergent branches lead to different alkaloid classes. biorxiv.orgresearchgate.net

Table 1: Key Precursor Compounds and Initial Enzymes

| Precursor/Enzyme | Role in Biosynthesis | Originating Pathway |

|---|---|---|

| Tryptophan | Source of the indole ring | Shikimate Pathway |

| Tryptamine | Indole precursor that condenses with secologanin | Shikimate Pathway |

| Tryptophan Decarboxylase (TDC) | Enzyme that converts tryptophan to tryptamine | - |

| Geranyl Pyrophosphate (GPP) | Universal precursor for all monoterpenes | MEP Pathway |

| Secologanin | Monoterpenoid precursor that condenses with tryptamine | MEP/Secoiridoid Pathway |

| Strictosidine Synthase (STR) | Catalyzes the condensation of tryptamine and secologanin | - |

| Strictosidine | The common precursor for all monoterpenoid indole alkaloids | - |

Role of Sarpagan Bridge Enzyme (SBE) in Scaffold Formation

Following the synthesis of strictosidine, its glucose moiety is cleaved by strictosidine β-glucosidase (SGD), yielding a reactive aglycone. biorxiv.orgresearchgate.net This intermediate is then converted to geissoschizine, a central branch-point intermediate. researchgate.netbiorxiv.org The transformation of geissoschizine is critical for the diversification of MIA scaffolds.

The formation of the sarpagan-type scaffold, a foundational structure for this compound, is catalyzed by the Sarpagan Bridge Enzyme (SBE). nih.govubc.ca This enzyme establishes a key C5-C16 bond in the geissoschizine-derived substrate, marking the entry into the sarpagan, ajmalan (B1240692), and this compound classes of alkaloids. nih.govnih.gov The product of the SBE-catalyzed reaction is polyneuridine (B1254981) aldehyde, a direct precursor to more complex sarpagan-type alkaloids. biorxiv.orgnih.govresearchgate.net

Enzymatic Mechanism and Substrate Specificity

Sarpagan Bridge Enzyme (SBE) is a cytochrome P450 monooxygenase (CYP). researchgate.netnih.gov These enzymes are known for their ability to catalyze a wide array of oxidative reactions. researchgate.netnih.gov The SBE discovered in Rauwolfia serpentina (RsSBE) belongs to the CYP71AY4 subfamily and catalyzes the oxidative cyclization of a geissoschizine-derived intermediate to form the sarpagan scaffold of polyneuridine aldehyde. researchgate.netrsc.orgrsc.org

Research has shown that SBEs can exhibit remarkable substrate promiscuity. nih.gov For instance, homologous P450s from Rauwolfia serpentina, Gelsemium sempervirens, and Catharanthus roseus not only catalyze the cyclization to form the sarpagan bridge but can also perform aromatization reactions on different, yet related, MIA substrates. nih.govnih.govresearchgate.net This highlights how a common enzymatic mechanism, guided by the structure of the specific substrate present, can lead to diverse chemical outcomes, such as either cyclization or aromatization. nih.govexlibrisgroup.com The enzyme's activity is dependent on the specific MIA intermediates available within the plant tissue, which dictates the final alkaloid profile. nih.gov

Cytochrome P450 Monooxygenases (CYP) in this compound Biosynthesis

Cytochrome P450s are a superfamily of heme-containing enzymes that are pivotal drivers of chemical diversification in plant specialized metabolism, including the biosynthesis of MIAs. researchgate.netnih.govfrontiersin.org They are responsible for a vast range of reactions such as hydroxylation, epoxidation, ring formation, and scaffold rearrangements that generate the immense structural variety of alkaloids. nih.govfrontiersin.org

In the context of the this compound pathway, the Sarpagan Bridge Enzyme (SBE) is a key P450 that forms the foundational sarpagan skeleton from which this compound is derived. nih.govnih.gov Following the SBE-catalyzed formation of polyneuridine aldehyde, further downstream modifications are required to achieve the final this compound structure. researchgate.netdntb.gov.ua While the specific P450s responsible for the subsequent tailoring steps unique to this compound are still under investigation, it is highly probable that other members of the CYP superfamily are involved. These enzymes would catalyze further oxidations, hydroxylations, or rearrangements of the polyneuridine aldehyde core, ultimately leading to the complex, multi-cyclic structure of this compound. The functional characterization of P450s in related MIA pathways, such as the hydroxylation of tabersonine (B1681870) by CYP71D12 in vindoline (B23647) biosynthesis, provides a model for how such late-stage diversification occurs. nih.govfrontiersin.org

Elucidation of Stereochemical Control in Biosynthetic Transformations

Stereochemistry is a defining feature of monoterpenoid indole alkaloids, and biosynthetic enzymes exert exquisite control over the 3D arrangement of atoms in the final products. nih.gov The stereoselectivity of these enzymes is crucial, as different stereoisomers can possess vastly different biological activities. nih.gov

The initial stereocenter is established by strictosidine synthase (STR), which produces only the 3-α(S) stereoisomer of strictosidine. biorxiv.orgresearchgate.net However, many complex MIAs, including those of the sarpagan family, are derived from intermediates with an inverted C3 stereochemistry (3R). biorxiv.org Recent research has identified a conserved oxidase-reductase enzyme pair (HYC3O/HYC3R) that works in tandem to invert the C3 stereochemistry from 3S to 3R. biorxiv.orgthemoonlight.io

Furthermore, enzymes like SBE and the related rhazimal synthase (RHS) demonstrate remarkable control over the stereochemical outcome at the C16 position during the cyclization of geissoschizine. biorxiv.org Studies have shown that SBEs can produce a mixture of 16S and 16R diastereomers, and the ratio can vary between enzymes from different plant species. biorxiv.org Subsequent downstream enzymes, such as esterases and deformylases, can further modify or epimerize this stereocenter, contributing to the specific stereochemical diversity of alkaloids found in different plants. researchgate.netbiorxiv.org This multi-layered enzymatic control ensures the precise and reproducible synthesis of structurally complex and stereochemically defined molecules like this compound.

Genetic and Molecular Biology Approaches in Pathway Delineation

Modern molecular biology techniques are fundamental to unraveling the complex genetic architecture of MIA biosynthesis. researchgate.netnih.gov The process often begins with the generation of large-scale sequencing data, such as whole-genome sequences and transcriptomes from MIA-producing plants like Catharanthus roseus and Rauwolfia serpentina. biorxiv.orgresearchgate.net

Comparative bioinformatics and phylogenetic analyses help to identify candidate genes by comparing gene sequences from different species or by looking for homology to enzymes with known functions. biorxiv.orgrsc.orgnih.gov A powerful approach is the analysis of biosynthetic gene clusters (BGCs), where genes for a specific metabolic pathway are physically located next to each other on a chromosome. biorxiv.org The identification of a BGC for strictosidine biosynthesis, which is conserved across several plant species, provides a blueprint for how these pathways are organized and evolve. biorxiv.org

Functional genomics tools are then employed to validate gene function. As mentioned, virus-induced gene silencing (VIGS) is used to downregulate gene expression in planta to observe the effect on the metabolic profile. nih.govresearchgate.net Overexpression of pathway genes, particularly transcription factors that regulate the entire pathway, can be used to engineer increased production of specific alkaloids in plant cell cultures. universiteitleiden.nlpnas.org The combination of these genetic and molecular strategies allows researchers to systematically piece together the enzymatic puzzle of MIA biosynthesis, from precursor supply to the final complex products. researchgate.net

Metabolic Engineering Strategies for Production Optimization

The production of complex specialized metabolites like this compound in their native plant sources is often limited by factors such as low yields, slow growth of the plant, and complex purification processes. Metabolic engineering offers a powerful alternative by transferring the biosynthetic pathway into well-characterized microbial or plant hosts, allowing for optimized and scalable production. longdom.orgnih.govnih.gov These strategies focus on redesigning the metabolism of host organisms to efficiently convert simple carbon sources or supplied precursors into the target alkaloid. nih.gov

The primary goal of metabolic engineering in this context is to develop a robust and high-yielding production platform. This involves a multi-pronged approach that includes identifying and assembling the necessary biosynthetic genes, optimizing their expression in a heterologous host, enhancing the supply of precursor molecules, and refining fermentation or cultivation conditions to maximize productivity. longdom.orgmdpi.com

Heterologous Host Systems

A critical first step in the metabolic engineering of this compound is the selection of a suitable heterologous host. The complexity of monoterpene indole alkaloid (MIA) pathways, which often involve enzymes localized in different cellular compartments and require specific post-translational modifications, makes host selection non-trivial.

Yeast (Saccharomyces cerevisiae) : Yeast is a favored host for metabolic engineering due to its rapid growth, well-understood genetics, and amenability to industrial-scale fermentation. nih.govnih.gov It has been successfully used to produce a variety of natural products, including precursors to MIAs. nih.gov For this compound production, this would involve transferring the entire enzymatic cascade from the central precursor strictosidine. Achieving high titers in yeast often requires extensive engineering, including optimizing enzyme expression, balancing metabolic fluxes, and ensuring an adequate supply of the primary metabolic precursors, tryptamine and secologanin. nih.gov

Plants (Nicotiana benthamiana) : Nicotiana benthamiana has emerged as a versatile transient expression system for reconstituting complex plant biosynthetic pathways. mpg.de Its use allows for the rapid testing of enzyme function and pathway assembly. The plant cellular environment provides the necessary compartments and cofactors for plant-derived enzymes, such as cytochrome P450s, which are crucial in the this compound pathway. mpg.deresearchgate.net Reconstitution of MIA pathways in N. benthamiana has been demonstrated for related alkaloids like alstonine (B1665729) and stemmadenine (B1243487) acetate, providing a proof-of-concept for this compound production. mpg.de

Pathway Engineering and Optimization

Once a host is selected, the core of the metabolic engineering effort lies in optimizing the biosynthetic pathway itself.

Enzyme Discovery and Overexpression : The elucidation of the this compound biosynthetic pathway is a prerequisite for its engineering. Key enzymes, such as strictosidine synthase (STR), which catalyzes the formation of strictosidine, and sarpagan bridge enzyme (SBE), a cytochrome P450 that provides entry into the sarpagan, ajmalan, and this compound classes of alkaloids, are critical targets. psu.edu Overexpression of rate-limiting enzymes in the pathway is a common strategy to increase metabolic flux towards the final product. For instance, enhancing the expression of STR has been explored to boost the production of various TIAs.

Directed Biosynthesis : This strategy involves supplying the engineered host with synthetic analogs of natural substrates to produce novel, "new-to-nature" compounds. mpg.de By feeding analogs of tryptamine to a heterologous system expressing the this compound pathway, it may be possible to generate a library of this compound derivatives with potentially new or enhanced biological activities. mpg.de

Fermentation and Process Optimization

To transition from a laboratory-scale proof-of-concept to an industrially viable production process, optimization of the cultivation conditions is essential.

Media Composition : The composition of the growth medium can significantly impact the productivity of the engineered host. For yeast, optimizing carbon and nitrogen sources, as well as supplementing with essential vitamins and minerals, can enhance both cell growth and product formation. researchgate.netmdpi.com

Physical Parameters : Factors such as temperature, pH, and agitation are critical variables in fermentation processes that must be fine-tuned to maximize yield. researchgate.net High-density fed-batch fermentation is a common strategy employed to achieve high titers of target compounds in engineered yeast strains. nih.gov This approach allows for controlled feeding of nutrients to sustain a high level of productivity over an extended period.

The following table summarizes key research findings relevant to the metabolic engineering of this compound and related alkaloids.

| Strategy | Key Findings & Research Focus | Organism(s) | Relevant Compounds | Citations |

| Enzyme Identification | Discovery of Sarpagan Bridge Enzyme (SBE), a P450 providing entry to sarpagan, ajmalan, and this compound classes. | Rauwolfia serpentina, Gelsemium sempervirens, Catharanthus roseus | Polyneuridine aldehyde, Geissoschizine | biorxiv.org |

| Heterologous Expression | Reconstitution of MIA pathways in a transient plant host. | Nicotiana benthamiana | Alstonine, Stemmadenine acetate | mpg.deresearchgate.net |

| Pathway Engineering | Overexpression of strictosidine synthase (STR) to enhance TIA levels. | E. coli, Yeast | Strictosidine, Camptothecin | |

| Process Optimization | Optimization of fermentation media and physical parameters (pH, temp) for yeast biomass and extract production. | Saccharomyces cerevisiae | Yeast biomass | researchgate.net |

| High-Titer Production | Systematic engineering of yeast for high-titer production via fed-batch fermentation. | Saccharomyces cerevisiae | Ginsenoside Compound K | nih.gov |

Chemical Synthesis and Analog Generation

Total Synthesis Approaches to the Alstophyllan Core

The total synthesis of the this compound core, a structurally intricate polycyclic indole (B1671886) alkaloid, represents a formidable challenge that pushes the boundaries of modern synthetic methodologies. organic-chemistry.org Constructing its unique and congested cage-like framework requires sophisticated strategic planning and precise execution of complex chemical transformations.

The synthesis of complex natural products like this compound is fraught with difficulties that necessitate innovative solutions. hilarispublisher.com The primary hurdles in constructing the this compound core involve the assembly of its multiple ring systems and the precise installation of its numerous stereocenters.

Key Synthetic Challenges:

Stereochemical Control: The molecule contains multiple chiral centers. Achieving the correct relative and absolute stereochemistry is paramount and requires the use of highly stereoselective or stereospecific reactions.

Ring System Formation: The assembly of the characteristic bridged and fused ring systems of the core structure is a significant topographical challenge. This often requires the development of novel cyclization strategies, such as cascade reactions, to form multiple bonds and rings in a single, efficient step. organic-chemistry.org

Functional Group Compatibility: The synthesis must be designed to accommodate the various functional groups present in the molecule, protecting them when necessary and revealing them at the appropriate stages of the synthetic sequence.

Methodological Innovations:

To overcome these challenges, synthetic chemists often turn to innovative methods. ucl.ac.uk This can include the application of new catalysts to facilitate difficult transformations, the design of biomimetic pathways that mimic the plant's own synthesis, or the use of computational modeling to predict reaction outcomes and guide strategic planning. asiaresearchnews.comresearchgate.net For a molecule like this compound, an innovative approach might involve a late-stage skeletal rearrangement of a more accessible alkaloid core to form the final intricate structure.

Retrosynthetic analysis is an intellectual process where a target molecule is mentally deconstructed into simpler, commercially available starting materials. libretexts.orgjournalspress.comamazonaws.com This backward-looking approach helps to identify key strategic bonds, or "disconnections," that, when broken, simplify the molecule in a chemically logical manner. youtube.com

For the this compound core, a plausible retrosynthetic analysis would prioritize disconnections that dismantle the complex polycyclic system into more manageable fragments. Key strategic disconnections might include:

C-N Bond Disconnection: A primary disconnection would likely be the bond between the indole nitrogen and its adjacent carbon, breaking the molecule into a tryptamine-derived fragment and a complex terpenoid portion. This is a common strategy in indole alkaloid synthesis.

Ether Linkage Disconnection: The ether linkage within the polycyclic core represents another logical point for disconnection, simplifying the ring system significantly.

Key C-C Bond Disconnections: Strategic carbon-carbon bond disconnections within the carbocyclic framework would be planned to break down the fused and bridged rings into simpler cyclic or acyclic precursors. These disconnections would correspond to powerful forward reactions like the Diels-Alder reaction, aldol (B89426) condensation, or radical cyclizations.

This process would continue until simple, often chiral, building blocks are reached, from which a forward synthesis can be designed. libretexts.org

| Synthetic Strategy | Description | Relevance to this compound |

| Biomimetic Synthesis | A strategy that mimics the natural biosynthetic pathway. researchgate.net | Could involve an oxidative cyclization of a precursor like polyneuridine (B1254981) aldehyde to form the core structure. researchgate.net |

| Convergent Synthesis | Two or more complex fragments are synthesized independently and then joined together late in the synthesis. | A tryptamine (B22526) piece and a terpenoid piece could be synthesized separately and combined to form the this compound skeleton. |

| Cascade Reactions | A sequence of intramolecular reactions that occur one after the other to rapidly build molecular complexity from a single precursor. organic-chemistry.org | A carefully designed linear precursor could be triggered to cyclize, forming multiple rings of the this compound core in one step. |

Key Synthetic Challenges and Methodological Innovations

Semisynthesis of this compound Derivatives

Semisynthesis, or partial synthesis, is an approach that uses a readily available natural product as a starting material for chemical modification. wikipedia.org This strategy can be more efficient than total synthesis, especially when the starting material is structurally complex and closely related to the target molecule. nih.gov

Given that polyneuridine aldehyde is a known biosynthetic precursor to this compound-type alkaloids, it stands out as an ideal starting point for a semisynthetic route. researchgate.netresearchgate.net Other structurally related and relatively abundant sarpagine (B1680780) or macroline-type alkaloids could also serve as viable precursors. molaid.commolaid.com The semisynthetic approach would involve a limited number of high-yielding chemical or enzymatic steps to transform the precursor's scaffold into the desired this compound core. Such transformations might include targeted oxidations, reductions, or skeletal rearrangements to install the key structural features of this compound.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry where the goal is to understand how specific features of a chemical structure contribute to its properties. wikipedia.orggardp.org This is achieved by systematically synthesizing and testing a series of related compounds, or analogues, to map out the chemical requirements for a given effect.

The rational design of analogues is a deliberate and knowledge-based approach to chemical modification. nih.govnih.gov Based on the complex structure of this compound, a medicinal chemist would design new molecules with specific, targeted changes to probe the importance of different regions of the molecule. The design of these analogues is guided by an understanding of chemical principles and synthetic feasibility.

Examples of rational modifications to the this compound structure for SAR studies include:

Modification of the Ester Group: The methyl ester could be converted to other esters (ethyl, propyl), an amide, or a carboxylic acid to investigate the influence of this group's size and electronic nature.

Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) at different positions on the aromatic indole ring would probe the role of electronics and sterics in this region.

This compound possesses a defined three-dimensional arrangement with multiple stereocenters. Stereochemistry is a critical factor in the properties of a molecule, as different stereoisomers can have vastly different shapes and, consequently, different interactions with biological systems.

When synthesizing analogues of this compound, controlling the stereochemistry is of utmost importance. youtube.com Any synthetic route must be designed to produce a single, stereochemically pure isomer. rsc.org If a mixture of stereoisomers (diastereomers or enantiomers) is produced, they must be separated and characterized individually. The synthesis of each distinct stereoisomer is, in essence, the synthesis of a unique compound, allowing chemists to determine the optimal stereochemical configuration for a desired property.

Mechanistic Investigations of Alstophyllan S Biological Activities Excluding Clinical Efficacy

Cellular Target Identification and Validation

The initial step in elucidating the mechanism of action of a bioactive compound is the identification and validation of its cellular targets. youtube.comtargetals.org This process involves determining the specific molecules, such as proteins, genes, or RNA, that the compound interacts with to elicit a biological response. youtube.com Techniques for target identification range from data mining and genetic association studies to in vitro cell-based mechanistic analyses. youtube.com

As of the current body of research, specific cellular targets for Alstophyllan have not been identified or reported in peer-reviewed literature. While computational tools and databases like COCONUT exist to predict potential interactions and properties of natural products, experimental validation of this compound's direct cellular binding partners is not yet available. naturalproducts.net

Modulatory Effects on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately regulating cellular processes such as gene expression. youtube.com Many therapeutic agents exert their effects by modulating these pathways.

There is currently no published research detailing the modulatory effects of this compound on specific cellular signaling pathways. Studies on related alkaloids, such as flavopereirine, have shown effects on pathways like the JAK-STAT signaling cascade; however, these findings cannot be directly extrapolated to this compound. researchgate.net

Investigations into Protein-Protein Interactions

The regulation of protein-protein interactions (PPIs) is a critical aspect of cellular function and a target for therapeutic intervention. youtube.com Methods to study these interactions include both experimental approaches and computational predictions.

No studies investigating the influence of this compound on protein-protein interactions have been found in the available scientific literature.

Studies on Gene Expression Regulation

The expression of genes is a tightly regulated process that can be altered by external stimuli, including chemical compounds. pitt.edunih.gov Analysis of gene expression changes can provide insights into a compound's mechanism of action. cancer.govqiagen.comnih.gov

Currently, there are no published studies that have analyzed the effects of this compound on gene expression in any cell line or organism.

Receptor Binding and Ligand-Target Interactions

The interaction between a ligand, such as a small molecule, and its receptor is a fundamental concept in pharmacology. Binding affinity and the subsequent activation or inhibition of the receptor are key determinants of a compound's biological effect.

To date, no receptor binding assays or ligand-target interaction studies for this compound have been reported. Therefore, its affinity for any specific receptor remains unknown.

Enzymatic Inhibition or Activation Studies

Enzymes are crucial for a vast array of biological processes and are common targets for drug action. nih.govipb.ptchemrxiv.orgnih.gov Studies on enzyme inhibition or activation can reveal a compound's potential therapeutic applications. nih.govipb.ptchemrxiv.orgnih.gov The biosynthesis of this compound involves the action of cytochrome P450 enzymes, specifically the sarpagan bridge enzyme (SBE), which catalyzes a key step in the formation of the sarpagan, ajmalan (B1240692), and this compound alkaloid classes from the precursor strictosidine (B192452). nih.govnih.govscribd.comresearchgate.netresearchgate.net This enzymatic reaction is a critical entry point into the structural diversity of these alkaloids. nih.govnih.gov

While the enzymatic synthesis of this compound is an area of active research, there is no available data on whether this compound itself acts as an inhibitor or activator of other enzymes.

Table 1: Enzymes Involved in the Biosynthesis of the this compound Alkaloid Class

| Enzyme Name | Enzyme Class | Role in Biosynthesis | Citations |

| Sarpagan Bridge Enzyme (SBE) | Cytochrome P450 | Catalyzes the cyclization of geissoschizine, a key step leading to the sarpagan, ajmalan, and this compound alkaloid scaffolds. | nih.govnih.govscribd.com |

This table is based on the biosynthetic pathway of the broader alkaloid class to which this compound belongs, as direct enzymatic studies on this compound itself are not available.

Autophagic or Apoptotic Pathway Modulation in Cell Lines

Autophagy and apoptosis are two fundamental cellular processes that play critical roles in cell survival and death. youtube.comyoutube.comcapes.gov.brnih.govyoutube.comyoutube.com The modulation of these pathways is a key strategy in cancer therapy. youtube.comyoutube.comcapes.gov.brnih.gov

There is a lack of published studies investigating the effects of this compound on either autophagic or apoptotic pathways in any cell lines. Research on related indole (B1671886) alkaloids has shown modulation of these pathways, but similar investigations for this compound have not been reported. researchgate.net

Preclinical in Vitro and in Vivo Research Models for Mechanistic Studies

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental tools in preclinical research, offering a controlled environment to investigate the molecular mechanisms of a compound's activity. These models range from simple two-dimensional cell layers to more complex three-dimensional structures that better mimic the physiological environment of tissues.

Two-Dimensional (2D) Cell Line Applications

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, has been a foundational technique in biomedical research. arkat-usa.org This approach is widely used for initial high-throughput screening of compounds to identify biological activity and for basic mechanistic studies due to its cost-effectiveness and scalability. arkat-usa.org

In the context of a compound like Alstophyllan, 2D cell line applications would involve treating various cell lines (e.g., cancer cells, immune cells) with the compound and observing its effects on cell viability, proliferation, and specific molecular pathways. For instance, studies on total alkaloid extracts from Alstonia scholaris have utilized 2D cell cultures to demonstrate cytotoxic effects on human cancer cell lines. phcogrev.com

Table 1: Representative 2D Cell Line Applications for Mechanistic Studies

| Application | Description | Potential Mechanistic Insights for a Compound like this compound |

| Cytotoxicity Assays | Measurement of cell death induced by the compound. | Identification of apoptotic or necrotic pathways. |

| Proliferation Assays | Assessment of the compound's effect on cell growth. | Elucidation of cell cycle regulation and signaling pathways. |

| Migration and Invasion Assays | Evaluation of the compound's impact on cell motility. | Understanding of anti-metastatic potential and related signaling. |

| Gene and Protein Expression Analysis | Quantification of changes in specific genes and proteins. | Identification of molecular targets and pathways modulated by the compound. |

Three-Dimensional (3D) Cell Culture Systems

Three-dimensional (3D) cell culture systems represent a significant advancement over 2D models by providing a more physiologically relevant microenvironment. In 3D cultures, cells can interact with each other and the extracellular matrix in all three dimensions, forming structures that resemble native tissues more closely. This increased complexity can reveal cellular behaviors and drug responses that are not observable in 2D cultures. nih.gov

Types of 3D culture systems include spheroids, organoids, and scaffold-based cultures. nih.gov These models are particularly valuable for studying tumor biology, drug resistance, and developmental processes. nih.gov For a compound like this compound, 3D models could provide more accurate insights into its potential efficacy and mechanism of action in a tissue-like context.

Co-culture and Organoid Models

Co-culture and organoid models are at the forefront of in vitro research, offering even greater physiological relevance.

Co-culture models involve growing two or more different cell types together to mimic the cellular interactions that occur within a tissue. This is crucial for studying the tumor microenvironment, immune cell interactions with cancer cells, and the interplay between different cell types in a disease state.

Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ on a miniature scale. dokumen.pub These "mini-organs" can be derived from healthy or diseased tissues, providing a powerful platform for disease modeling and personalized medicine. frontiersin.org The use of intestinal organoids, for example, allows for the study of interactions between epithelial cells and gut microbiota. dokumen.pub For a natural product like this compound, organoid models could be used to investigate its effects on organ-specific functions and disease pathologies in a highly relevant human-based system.

In Vivo Animal Models for Mechanistic Pathway Confirmation

In vivo animal models are indispensable for confirming the mechanistic pathways identified in in vitro studies and for understanding the systemic effects of a compound. While no specific in vivo mechanistic studies for this compound are prominently reported, the following models are standard in preclinical research.

Genetically Modified Animal Models

Genetically modified animal models, particularly mice, are engineered to have specific genes added, removed, or altered to study the function of those genes in a living organism. mdpi.com These models are critical for investigating the role of specific proteins and pathways in disease and for validating drug targets.

Table 2: Types of Genetically Modified Animal Models for Mechanistic Studies

| Model Type | Description | Application in Mechanistic Studies |

| Knockout Models | A specific gene is inactivated. | To determine the necessity of a gene product for a biological process or a compound's mechanism of action. |

| Knock-in Models | A gene is replaced with a modified version. | To study the effects of specific mutations or to express a reporter gene under the control of a native promoter. |

| Transgenic Models | A foreign gene is introduced into the genome. | To overexpress a particular protein to study its effects or to model a human disease caused by a dominant gene mutation. frontiersin.org |

For a compound like this compound, if a molecular target is identified in vitro, a knockout or knock-in model for that target could be used to confirm if the compound's effect is dependent on that specific protein.

Disease-Specific Animal Models (for pathway investigation, not treatment)

Disease-specific animal models are developed to mimic the pathology of a human disease. These models can be induced chemically, surgically, or through genetic manipulation and are used to investigate the underlying mechanisms of the disease and to identify novel therapeutic targets. mdpi.com

For instance, in the field of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), various animal models have been created to study the disease's pathology. Similarly, models for inflammatory diseases, such as those with induced arthritis, are used to explore the signaling pathways involved in inflammation. While studies have used animal models to investigate the anti-inflammatory properties of Alstonia extracts, specific mechanistic studies using disease-specific models for the isolated this compound are not yet a focus of published research. acs.org

Pharmacodynamic Biomarker Assessment in Preclinical Models

In the preclinical evaluation of the alkaloid this compound and its close structural analogs, pharmacodynamic (PD) biomarkers are crucial for elucidating the mechanism of action and quantifying the physiological response to the compound. While specific studies solely dedicated to the pharmacodynamic biomarker assessment of this compound are not extensively documented in publicly available research, the existing preclinical in vitro and in vivo studies on related alkaloids from the Alstonia genus provide significant insights into potential biomarkers and assessment methodologies.

Research on alkaloids isolated from Alstonia macrophylla, the plant source of this compound, has identified several biological activities and underlying mechanisms that can be monitored through specific biomarkers. ubc.caresearchgate.net These studies form the basis for understanding how this compound might exert its effects and how these effects could be measured.

In Vitro Models and Biomarker Assessment

In vitro studies using isolated tissues and cell lines are fundamental in identifying the direct cellular and molecular targets of a compound. For alkaloids structurally related to this compound, such as the alstiphyllanines, these models have been instrumental in demonstrating their biological effects.

A key area of investigation for these alkaloids has been their vasorelaxant properties. In a study on alstiphyllanines I-O, isolated from the leaves of Alstonia macrophylla, the compounds were shown to relax phenylephrine-induced contractions in isolated rat aortic rings. nih.gov This vasorelaxant effect points to several potential pharmacodynamic biomarkers that can be assessed:

Calcium (Ca²⁺) Influx: The mechanism of vasorelaxation was suggested to be mediated through the inhibition of Ca²⁺ influx through both voltage-dependent and receptor-operated calcium channels. nih.gov Therefore, intracellular calcium concentrations serve as a critical pharmacodynamic biomarker. Changes in Ca²⁺ levels in vascular smooth muscle cells upon exposure to the compound can be quantified using fluorescent calcium indicators.

Nitric Oxide (NO) Release: The study also indicated that the vasorelaxant activity was partially mediated by the release of nitric oxide from endothelial cells. nih.gov NO is a well-established signaling molecule in the cardiovascular system, and its production can be measured as a biomarker of the compound's effect on the endothelium.

Another study on alstiphyllanines A-D demonstrated moderate antiplasmodial activity against Plasmodium falciparum and vasorelaxant activity. researchgate.net For the antiplasmodial activity, the inhibition of parasite growth itself serves as a primary pharmacodynamic endpoint in in vitro cultures.

The biosynthesis of this compound is intricately linked to other major alkaloid classes like sarpagan and ajmalan (B1240692), with the enzyme sarpagan bridge enzyme (SBE) playing a pivotal role. nih.govnih.gov The modulation of this enzyme's activity or the expression of its encoding gene could potentially serve as a specific biomarker for compounds targeting this pathway.

Interactive Data Table: Preclinical Findings for this compound-Related Alkaloids

| Alkaloid Group | Preclinical Model | Observed Biological Activity | Potential Pharmacodynamic Biomarkers |

| Alstiphyllanines I-O | Isolated rat aortic rings | Vasorelaxation | Inhibition of Ca²⁺ influx, Nitric Oxide (NO) release |

| Alstiphyllanines A-D | Plasmodium falciparum culture | Antiplasmodial activity | Parasite growth inhibition |

| Alstiphyllanines A-D | Isolated rat aortic rings | Vasorelaxant activity | Changes in vascular tone |

| Alkaloid fractions of Alstonia scholaris | Air pouch mice model | Anti-inflammatory, Analgesic | Levels of NO, PGE2, MDA; SOD activity; Inhibition of COX-1, COX-2, 5-LOX |

In Vivo Models and Future Directions

While specific in vivo studies on this compound focusing on pharmacodynamic biomarker assessment are limited in the reviewed literature, studies on crude extracts and alkaloid fractions of Alstonia species provide a roadmap for future research. For instance, in an in vivo air pouch model in mice, the alkaloid fractions of Alstonia scholaris demonstrated anti-inflammatory effects by significantly decreasing levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and malondialdehyde (MDA), while increasing superoxide (B77818) dismutase (SOD) activity. scispace.com These molecules are established biomarkers of inflammation and oxidative stress and could be assessed in future in vivo studies of this compound.

Future preclinical research on this compound should aim to transition from demonstrating a biological effect to quantifying the engagement of the molecular target and the subsequent physiological response using specific and validated pharmacodynamic biomarkers. This would involve the use of animal models relevant to the therapeutic area of interest, where biomarkers such as changes in gene expression, protein phosphorylation, or levels of specific signaling molecules can be measured in target tissues and biofluids. Such studies are essential to establish a clear dose-response relationship and to guide the design of potential clinical investigations.

Advanced Analytical Techniques in Alstophyllan Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in the analysis of indole (B1671886) alkaloids like Alstophyllan. researchgate.netfrontiersin.org It combines the potent separation capability of liquid chromatography with the highly sensitive and selective detection power of mass spectrometry. researchgate.net This hyphenated technique is ideal for identifying and quantifying specific compounds within complex mixtures, such as crude plant extracts. frontiersin.org

In the context of this compound research, LC-MS allows for the separation of this compound from other co-occurring alkaloids and plant metabolites. mdpi.com The mass spectrometer then provides mass-to-charge ratio (m/z) data, which aids in the tentative identification of the compound, and can offer structural insights through fragmentation patterns. nih.gov For quantitative analysis, LC-MS methods offer excellent sensitivity and specificity, making them suitable for determining the concentration of this compound in various samples. researchgate.netthermofisher.com The development of robust LC-MS assays, often involving tandem MS (MS/MS), allows for highly accurate and reproducible measurements, which are essential for pharmacokinetic and metabolomic studies. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), a significant advancement over conventional HPLC, utilizes columns with smaller particle sizes (typically under 2 μm). This results in dramatically improved resolution, speed, and sensitivity in analysis. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for analyzing complex samples containing this compound. lcms.cznih.gov

Research on the alkaloidal composition of Alstonia scholaris, a known source of this compound-type compounds, has employed UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS). researchgate.net Such methods can successfully characterize dozens of alkaloids within a single run. researchgate.net In a typical application, chromatographic separation is achieved on a reverse-phase column, such as a C18 column, using a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water, often with an acid additive like formic acid to improve peak shape and ionization efficiency. emerypharma.com The high-resolution mass spectrometer provides highly accurate mass measurements, facilitating the confident identification of known alkaloids and the characterization of new ones. researchgate.net The high sensitivity of modern UPLC-MS/MS systems allows for the quantification of analytes at very low concentrations, with lower limits of quantification (LLOQ) often in the sub-ng/mL range. lcms.cz

Table 1: Example Parameters for UPLC-MS/MS Analysis of Alstonia Alkaloids

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC/UHPLC) | researchgate.net |

| Column | ACQUITY UPLC BEH/CSH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water, both containing 0.1-0.3% Formic Acid | emerypharma.com |

| Mass Spectrometer | Tandem Quadrupole (TQ) or Quadrupole Time-of-Flight (qTOF) | lcms.czresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for alkaloids | nih.govmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification | mdpi.comsciex.com |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for the structural determination of organic compounds and is inherently quantitative. researchgate.netnih.gov For quantitative NMR (qNMR), the signal intensity (peak area) is directly proportional to the molar concentration of the nuclei being observed, allowing for precise measurement without the need for identical reference standards for each analyte. emerypharma.com This makes qNMR a powerful alternative to chromatography-based methods for the quantification of compounds like this compound. acs.orgresearchgate.net

A validated qNMR method for indole alkaloids would typically involve a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion. acs.orgresearchgate.net The choice of deuterated solvent is critical; aprotic solvents like DMSO-d6 are often preferred as they can provide better separation of key signals, such as the indole N-H proton, which can be sensitive to structural differences and useful for quantification. acs.orgacs.org Method validation includes establishing specificity, linearity, sensitivity (LOD/LOQ), accuracy, and precision. acs.orgfigshare.com

In the context of metabolomics, NMR provides a comprehensive snapshot of the small molecules in a biological sample. measurlabs.comubc.ca NMR-based metabolomics can be used to study the metabolic profile of Alstonia species, identifying and quantifying a range of compounds, including this compound, and observing how their concentrations change in response to various factors. researchgate.netnih.gov Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for elucidating the absolute structure of alkaloids, even within complex mixtures.

Table 2: Key Validation Parameters in a Quantitative NMR (qNMR) Method

| Validation Parameter | Description | Reference |

|---|---|---|

| Specificity | Ensuring the signal used for quantification is free from interference from other signals in the spectrum. | acs.orgnih.gov |

| Linearity | The linear relationship between the signal response and the concentration of the analyte over a defined range. | figshare.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | figshare.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | figshare.com |

| Precision | The closeness of agreement between a series of measurements (assessed as intra-day and inter-day variability). | acs.orgnih.gov |

| Accuracy | The closeness of the measured value to the true value, often expressed as relative error. | acs.orgfigshare.com |

Capillary Electrophoresis (CE) Based Methods

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary. nih.govmdpi.com It is particularly well-suited for the analysis of charged molecules like alkaloids, which are typically protonated in acidic buffer systems. lcms.czspringernature.com Advantages of CE include high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.govmdpi.com

While specific applications of CE for the analysis of this compound are not extensively documented in the literature, the technique has been successfully applied to a wide range of other indole and tropane (B1204802) alkaloids. springernature.comuniversiteitleiden.nlresearchgate.net Different modes of CE can be employed to optimize separations. For instance, nonaqueous CE (NACE) can enhance the solubility of certain analytes, while the addition of modifiers to the running buffer, such as organic solvents, cyclodextrins (for chiral separations), or surfactants, can be used to improve selectivity. springernature.com Coupling CE with mass spectrometry (CE-MS) further enhances its power by providing structural information and confident identification of the separated alkaloids. mdpi.com

Table 3: Principles and Advantages of Capillary Electrophoresis for Alkaloid Analysis

| Feature | Description | Reference |

|---|---|---|

| Separation Principle | Differential migration of charged analytes in an electric field within a capillary. | nih.gov |

| High Efficiency | Generates very sharp peaks due to the reduction of band broadening phenomena. | nih.gov |

| Speed | Analyses are typically much faster than traditional chromatographic methods. | nih.gov |

| Low Consumption | Requires only nanoliter volumes of sample and minimal amounts of buffer. | mdpi.com |

| Versatility | Buffer composition can be easily modified with additives (e.g., chiral selectors, surfactants) to tune selectivity. | springernature.com |

| Hyphenation | Can be readily coupled to mass spectrometry (CE-MS) for enhanced detection and identification. | mdpi.com |

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which involve the coupling of two or more analytical instruments, are indispensable for the comprehensive analysis of complex samples like the extracts from Alstonia species. The goal is to combine the separation power of one technique with the identification capabilities of another.

As detailed previously, LC-MS is the most prominent hyphenated technique in alkaloid research. universiteitleiden.nl Its ability to separate complex mixtures and provide mass information for each component in a single run makes it a workhorse in natural product chemistry. Another powerful, though less common, hyphenated technique is LC-NMR. universiteitleiden.nl This method allows for the acquisition of full NMR spectra on chromatographically separated peaks, providing unambiguous structural elucidation of novel compounds or confirming the identity of known ones within a mixture. GC-MS is also a valuable tool, particularly for volatile and thermally stable alkaloids, offering excellent separation and well-established mass spectral libraries for identification. universiteitleiden.nl These combined approaches reduce the need for time-consuming isolation of pure compounds and accelerate the process of chemical profiling and drug discovery from natural sources. universiteitleiden.nl

Table 4: Comparison of Hyphenated Techniques in Natural Product Analysis

| Technique | Separation Principle | Detection Principle | Primary Application for this compound |

|---|---|---|---|

| LC-MS | Liquid Chromatography (Polarity, size) | Mass Spectrometry (Mass-to-charge ratio) | Identification and quantification in complex extracts. universiteitleiden.nl |

| GC-MS | Gas Chromatography (Volatility, polarity) | Mass Spectrometry (Mass-to-charge ratio) | Analysis of volatile derivatives or related alkaloids. universiteitleiden.nl |

| LC-NMR | Liquid Chromatography (Polarity, size) | Nuclear Magnetic Resonance (Nuclear spin) | Unambiguous structural elucidation of separated compounds. universiteitleiden.nl |

| CE-MS | Capillary Electrophoresis (Charge-to-size ratio) | Mass Spectrometry (Mass-to-charge ratio) | High-efficiency separation and identification of charged alkaloids. mdpi.com |

Chemometrics and Data Analysis in Analytical Research

The analysis of natural products with techniques like LC-MS and NMR generates vast and complex datasets. Chemometrics applies mathematical and statistical methods to extract the maximum amount of useful chemical information from this data. mdpi.commyfoodresearch.com It is an essential tool for interpreting the complex fingerprints generated from extracts containing this compound and numerous other metabolites. researchgate.net

In the context of this compound research, chemometric methods can be applied to chromatographic or spectroscopic data for several purposes. Pattern recognition techniques, such as Principal Component Analysis (PCA), can be used to classify plant samples based on their geographical origin, species, or processing method by analyzing their unique chemical profiles. researchgate.net Multivariate calibration methods, like Partial Least Squares (PLS) regression, can build predictive models that correlate the spectral data of an extract with a specific biological activity or the concentration of a key compound, without needing to isolate every component. myfoodresearch.com The use of chemometrics in metabolomics studies helps to identify subtle patterns and correlations in large datasets, linking changes in the concentration of metabolites like this compound to genetic or environmental factors. ubc.ca

Table 5: Common Chemometric Methods and Their Applications

| Method | Type | Application in Analytical Research |

|---|---|---|

| Principal Component Analysis (PCA) | Pattern Recognition (Unsupervised) | Data visualization, outlier detection, and grouping of samples based on similarities in their chemical profiles. researchgate.net |

| Partial Least Squares (PLS) | Multivariate Calibration (Supervised) | Creating predictive models to quantify properties (e.g., concentration, activity) from spectral or chromatographic data. myfoodresearch.com |

| Hierarchical Clustering Analysis (HCA) | Pattern Recognition (Unsupervised) | Grouping samples into clusters based on their similarity, often visualized as a dendrogram. researchgate.net |